molecular formula C26H24N2O4S2 B2883794 3-(BENZENESULFONYL)-5-(2,4-DIMETHYLBENZOYL)-N2-(3-METHOXYPHENYL)THIOPHENE-2,4-DIAMINE CAS No. 892291-50-8

3-(BENZENESULFONYL)-5-(2,4-DIMETHYLBENZOYL)-N2-(3-METHOXYPHENYL)THIOPHENE-2,4-DIAMINE

Cat. No.: B2883794
CAS No.: 892291-50-8
M. Wt: 492.61
InChI Key: DREIGRCTDYDRQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves studying how the compound is made. This could involve reactions between precursor compounds, and would be guided by principles of organic chemistry .


Molecular Structure Analysis

Researchers might use techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s structure .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The compound’s structure can give clues about its reactivity .


Physical and Chemical Properties Analysis

Researchers might measure properties like the compound’s melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Anticancer Properties

Research on thiophene heterocyclic compounds, like APTM, has shown promising applications in inhibiting human colon cancer cell proliferation. A study revealed that APTM inhibits the growth of HCT116 cells dose and time-dependently, with the anticancer effect resulting from p53-dependent induction of apoptosis. This suggests potential therapeutic applications in treating human colon cancer (Xiaolin Liao et al., 2017).

Tubulin Polymerization Inhibition

Compounds within the phenstatin family, such as (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), have been investigated for their cytotoxicity and mechanism of action. PHT displayed potent cytotoxicity across different tumor cell lines by inhibiting tubulin polymerization and inducing apoptosis. This indicates its potential as a therapeutic agent against cancer (H. I. F. Magalhães et al., 2013).

Fuel Cell Applications

A study on the synthesis and properties of novel sulfonated polyimide membranes highlighted their application in direct methanol fuel cells. These membranes exhibited good solubility, high thermal stability, high proton conductivity, and low methanol permeability, indicating their potential in fuel cell technology (F. Zhai et al., 2007).

Antioxidant Properties

Synthesis and exploration of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives for antioxidant properties showed that these compounds exhibit effective antioxidant power, potentially offering new avenues for antioxidant therapy (Yasin Çetinkaya et al., 2012).

Molecular Docking Studies

Molecular docking studies of thiophene and thiazol derivatives have been conducted to understand their antiviral and antibacterial activities. These studies help in the optimization and development of compounds with specific biological activities (M. FathimaShahana et al., 2020).

Mechanism of Action

If the compound has biological activity, researchers would study how it interacts with biological molecules. This could involve in vitro studies with purified proteins, or in vivo studies in model organisms .

Safety and Hazards

This could involve studying the compound’s toxicity, both in vitro and in vivo. Researchers would also consider safety precautions needed when handling the compound .

Future Directions

Future research might involve studying the compound’s potential uses. For example, if the compound has biological activity, it might be studied as a potential drug. If the compound has interesting chemical or physical properties, it might be studied for potential applications in materials science .

Properties

IUPAC Name

[3-amino-4-(benzenesulfonyl)-5-(3-methoxyanilino)thiophen-2-yl]-(2,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4S2/c1-16-12-13-21(17(2)14-16)23(29)24-22(27)25(34(30,31)20-10-5-4-6-11-20)26(33-24)28-18-8-7-9-19(15-18)32-3/h4-15,28H,27H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREIGRCTDYDRQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC(=CC=C3)OC)S(=O)(=O)C4=CC=CC=C4)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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